

Application Note: Quantifying (R)-MIK665-Induced Apoptosis via Cleaved PARP Western Blot Assay

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Compound of Interest

Compound Name: (R)-MIK665

Cat. No.: B609037

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Audience: Researchers, scientists, and drug development professionals.

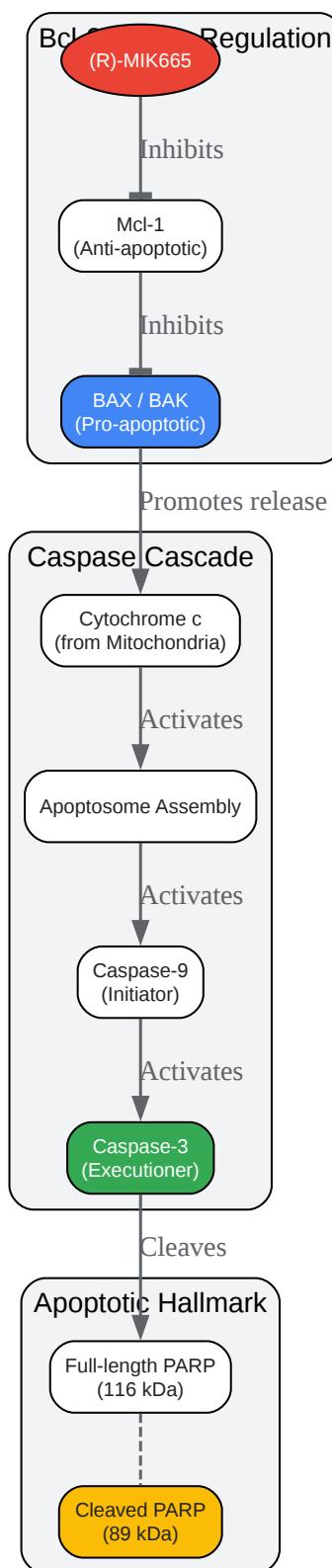
Introduction **(R)-MIK665** (also known as S64315) is a potent and selective small-molecule inhibitor of the Myeloid Cell Leukemia 1 (Mcl-1) protein.^{[1][2][3]} Mcl-1 is an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, which is frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy.^{[1][2]} By binding to and inhibiting Mcl-1, **(R)-MIK665** disrupts the sequestration of pro-apoptotic proteins, thereby activating the intrinsic pathway of apoptosis.^{[1][2]} This process is dependent on the pro-apoptotic proteins BAX and BAK and leads to the activation of downstream executioner caspases.^[1]

A key hallmark of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a 116 kDa nuclear enzyme involved in DNA repair.^{[4][5]} During apoptosis, activated caspase-3 cleaves PARP at the DEVD site between Asp214 and Gly215, generating an 89 kDa catalytic fragment and a 24 kDa DNA-binding domain.^{[5][6]} The inactivation of PARP prevents DNA repair and facilitates cellular disassembly.^[6] The detection of the 89 kDa cleaved PARP fragment by Western blot is therefore a reliable and widely used biomarker for quantifying apoptosis.^[4]

This application note provides a detailed protocol for assessing the pro-apoptotic activity of **(R)-MIK665** in cancer cell lines by measuring the levels of cleaved PARP using a Western blot assay.

Signaling Pathway of (R)-MIK665-Induced Apoptosis

(R)-MIK665 selectively inhibits the anti-apoptotic protein Mcl-1, releasing pro-apoptotic proteins like BIM to activate BAX and BAK.^[1] This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, apoptosome formation, and the activation of a caspase cascade, culminating in the cleavage of PARP by caspase-3 and the execution of apoptosis.^{[1][7]}



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